N-Benzyl vs. N-Phenyl Substitution Divergence in Tubulin Polymerization Inhibitory Potential
The closest structurally characterized analog, 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide (CAS 941875-85-0), differs solely by an N-phenyl group in place of the N-benzyl group present in CAS 941982-13-4. This N-phenyl analog is reported in vendor technical literature to inhibit tubulin polymerization, a mechanism linked to mitotic arrest and apoptosis . While no direct tubulin polymerization IC50 value is publicly available for the N-phenyl analog, BindingDB contains tubulin polymerization inhibition data for closely related thiazole-containing acetamides (e.g., IC50 = 6.13 × 10³ nM for a distinct chemotype in MCF7 cells) [1]. The N-benzyl substitution in CAS 941982-13-4 introduces an additional methylene spacer and increased conformational flexibility compared to the N-phenyl analog, which is predicted to alter both the tubulin binding pose and the compound's lipophilicity (estimated logP shift of approximately +0.3 to +0.5 units based on the –CH2– insertion) [2]. This structural difference is sufficient to classify CAS 941982-13-4 and CAS 941875-85-0 as non-interchangeable for tubulin-focused assays.
| Evidence Dimension | N-substituent identity and predicted lipophilicity |
|---|---|
| Target Compound Data | N-Benzyl substitution (CAS 941982-13-4); MW = 368.51 g/mol; predicted logP ~3.8–4.2 (estimated from analog data) |
| Comparator Or Baseline | N-Phenyl analog (CAS 941875-85-0); MW = 354.5 g/mol; predicted logP ~3.3–3.7 (estimated from analog data) |
| Quantified Difference | Approximately +0.3 to +0.5 logP units higher for the N-benzyl derivative; ΔMW = +14.01 g/mol |
| Conditions | Computational logP predictions based on fragment-based estimation using analog data from vendor technical summaries for N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (logP ~3.5 reported) |
Why This Matters
The N-benzyl vs. N-phenyl substitution difference alters both the hydrogen-bonding capacity and the lipophilic surface area of the molecule, which can affect tubulin binding site complementarity, cellular permeability, and metabolic stability—making the two compounds distinct chemical tools for SAR exploration.
- [1] BindingDB. BDBM50274079 (CHEMBL4127437): Inhibition of tubulin beta polymerization in human MCF7 cells, IC50 = 6.13E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50274079 (accessed 2026-04-29). View Source
- [2] Ballari MS, Herrera Cano N, Lopez AG, Santiago AN. Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. J Agric Food Chem. 2017 Nov 29;65(47):10325-10331. doi: 10.1021/acs.jafc.7b04130. (Used for class-level lipophilicity inference of 4-methylbenzylthio moiety.) View Source
